molecular formula C20H20N2O6 B299501 N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide

Katalognummer B299501
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: NPTNEWLDOSLYPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division, and its overexpression has been observed in a variety of tumors. MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Wirkmechanismus

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and cell death. N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce mitotic spindle defects and delay mitotic progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as paclitaxel and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential as a cancer therapy, making it a well-characterized compound. However, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has some limitations for lab experiments. It is a potent inhibitor of Aurora A kinase, but it may also inhibit other kinases at high concentrations. In addition, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has poor solubility in aqueous solutions, which may limit its use in some assays.

Zukünftige Richtungen

There are several future directions for the study of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide. In addition, the combination of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the development of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide as a clinical therapy for cancer is a promising direction for future research.

Synthesemethoden

The synthesis of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for the synthesis is 3,4-methylenedioxybenzaldehyde, which is converted to the corresponding acid through a series of reactions. The acid is then coupled with N-(4-bromo-2-fluorophenyl)acetamide to yield the intermediate. The intermediate is then coupled with 4-morpholinyl-2-oxoethylamine to yield the final product, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as paclitaxel and radiation therapy.

Eigenschaften

Molekularformel

C20H20N2O6

Molekulargewicht

384.4 g/mol

IUPAC-Name

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H20N2O6/c23-19(22-7-9-25-10-8-22)12-26-16-4-2-15(3-5-16)21-20(24)14-1-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,21,24)

InChI-Schlüssel

NPTNEWLDOSLYPI-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Kanonische SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.